molecular formula C6H6O4S B156009 4-Hydroxybenzenesulfonic acid CAS No. 98-67-9

4-Hydroxybenzenesulfonic acid

Cat. No.: B156009
CAS No.: 98-67-9
M. Wt: 174.18 g/mol
InChI Key: FEPBITJSIHRMRT-UHFFFAOYSA-N
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Description

Phenolsulfonic acid, also known as 4-hydroxybenzenesulfonic acid, is an organic compound that belongs to the class of benzenesulfonic acids and derivatives. It is characterized by a sulfonic acid group attached to a benzene ring with a hydroxyl group in the para position. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .

Mechanism of Action

Target of Action

4-Hydroxybenzenesulfonic acid primarily targets the protonation of benzoxazine intermediates . This compound serves as an acid catalyst, accelerating the protonation process and leading to more carbocation formation .

Mode of Action

The reactive this compound interacts with its targets by serving as an acid catalyst. This interaction significantly accelerates the protonation of benzoxazine intermediates, leading to more carbocation formation . The activation energy of the curing reaction is significantly decreased from 300 kJ/mol to 90 kJ/mol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protonation of benzoxazine intermediates . This process leads to more carbocation formation, which significantly accelerates the gelation reaction during the preparation process of phenolic aerogel .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in biological systems.

Result of Action

The action of this compound results in the rapid preparation of phenolic aerogel composites . These composites exhibit excellent thermal insulation performance under low heat flux and good fire safety under high heat flux . The compound’s action also facilitates the preparation of phenolic aerogel composites with needled quartz fiber felt by ambient pressure drying .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in accelerating the protonation of benzoxazine intermediates and decreasing the activation energy of the curing reaction can be affected by the ambient pressure during the drying process . .

Preparation Methods

Phenolsulfonic acid is typically synthesized through the sulfonation of phenol. The reaction involves mixing phenol with sulfuric acid at around 100°C. The resulting product is a mixture of ortho and para isomers, with the para isomer being the major product. The reaction conditions are carefully controlled to ensure the desired product composition .

In industrial production, phenolsulfonic acid is often prepared by reacting phenol with sulfuric acid under controlled temperature conditions. The reaction mixture is then cooled, and the product is purified to remove any unreacted phenol and other impurities .

Chemical Reactions Analysis

Phenolsulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phenolsulfonic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Phenolsulfonic acid is similar to other benzenesulfonic acids, such as benzenesulfonic acid and toluenesulfonic acid. it is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and properties. The hydroxyl group allows for additional reactions, such as electrophilic substitution, which are not possible with other benzenesulfonic acids .

Similar compounds include:

Phenolsulfonic acid stands out due to its unique combination of sulfonic acid and hydroxyl functional groups, making it a versatile compound in various applications.

Properties

IUPAC Name

4-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10)
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InChI Key

FEPBITJSIHRMRT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O
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Molecular Formula

C6H6O4S
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DSSTOX Substance ID

DTXSID1046421
Record name 4-Hydroxyphenylsulfonic acid
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Molecular Weight

174.18 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline]
Record name Benzenesulfonic acid, 4-hydroxy-
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Solubility

MISCIBLE WITH WATER, ALCOHOL
Record name 4-HYDROXYPHENYLSULFONIC ACID
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Density

1.337
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Vapor Pressure

0.00000033 [mmHg]
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Color/Form

NEEDLES

CAS No.

98-67-9
Record name 4-Hydroxybenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-hydroxy-
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Synthesis routes and methods I

Procedure details

440 parts of 66% oleum are added slowly at from 60° to 70° C. to 500 parts of melted phenol, and the mixture is subsequently sulfonated at 100° C. for 1 hour. The phenolsulfonic acid formed is then slowly heated at from 160° to 165° C. in a vacuum of from about 11 to 13 mm, so that only a little phenol distils off, and is maintained at this temperature until 1 g of the condensation product neutralizes 3.5 to 3.7 cm3 of 1N sodium hydroxide solution against Congo red. 90 to 100 parts of phenol are added to the condensation product thus formed, and, after the phenol has been mixed in thoroughly, the reaction mixture is again placed slowly under vacuum and heated at 165° C. in a vacuum until 1 g of the condensation product neutralizes only 2.7 to 2.5 cm3 of 1-normal sodium hydroxide solution against Congo red. 100 parts of this condensation product are melted carefully with 54 parts of 30% sodium hydroxide solution, 22 parts of 37% formaldehyde solution are added, and the mixture is then subjected to condensation at from 100° to 105° C. (about 6 hours) until a sample diluted with a little water remains clear down to a pH of 3.5 when acidified with dilute sulfuric acid.
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Synthesis routes and methods II

Procedure details

A facial exfoliant was prepared. A solution of phenolsulfonic acid was prepared as described in Example 1, except that the weight of available stock liquefied phenol USP was calculated and prepared for 4.0 moles of phenol. The amount of available stock sulfuric acid NF that contained 4.0 moles was calculated. The weight of sulfuric acid NF was 392.32 grams. The 4.0 moles of sulfuric acid NF was treated as described in Example 1. A quantity of 400 mL of Liquified Phenol USP was added to a 600 mL beaker. A quantity of 4.0 moles of phenol as Liquefied Phenol USP was added to a 1 L Corning Pyrex No. 1395 bottle using the Mettler PS-5002-S balance.
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Synthesis routes and methods III

Procedure details

Phenolsulfonic acid solution was prepared in sulfuric acid. The method included setting up a recirculating water bath so that the water was at a temperature of 95 degrees Centigrade. Next, the weight of available stock of Liquified Phenol USP containing 3.23 moles of Phenol was calculated. Phenol has a molecular weight of 94.11. The weight of 3.23 moles of Phenol is 3.23×94.11+303.97 grams. The purity of Liquified Phenol USP typically ranges from 89.0% to 91.5%. Using the purity value either from the manufacturer's Certificate of Analysis or the purity value from an internal quality control analysis, the weight of the available stock of Liquified Phenol USP required to deliver 3.23 moles of Phenol was calculated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Hydroxybenzenesulfonic acid?

A1: The molecular formula is C6H6O4S, and the molecular weight is 174.17 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: UV-Vis, IR, 1H NMR, and 31P NMR data have been used to characterize this compound and its derivatives. [, ]

Q3: Does the position of the sulfonic acid group impact the fluorescence of this compound derivatives?

A3: Yes, research indicates that the fluorescence of imines derived from 3-amino-4-hydroxybenzenesulfonic acid is significantly influenced by the position and strength of electron-donating groups. Adding a hydroxy or methoxy moiety near the -OH group on the phenyl ring diminishes the fluorescence signal due to intersystem crossing and intramolecular charge transfer mechanisms. These findings are supported by femtosecond transient absorption spectroscopy. []

Q4: How does this compound interact with anions?

A4: Studies have demonstrated that 3-amino-4-hydroxybenzenesulfonic acid-based imine compounds show promise as chemosensors for anions, enabling visible detection even in daylight. These compounds exhibit changes in their UV-Vis spectra upon interaction with anions. []

Q5: Can this compound be used to prepare phenolic compounds?

A5: Yes, research indicates that palladium complexes containing this compound as a ligand are active catalysts for the decarboxylation of 4-hydroxybenzoic acid to produce phenol. []

Q6: What is the role of this compound in the preparation of magnetite nanoparticles for oil field applications?

A6: this compound is a key component in the synthesis of sulfonated phenolic resin. This resin can be used to functionalize the surface of magnetite nanoparticles, enhancing their stability in high salinity environments like those found in oil fields. []

Q7: Can this compound be used in the preparation of fuel cell membranes?

A7: Yes, this compound can be grafted onto commercially available poly(vinylidene fluoride-co-hexafluoropropylene) (poly(VDF-co-HFP)) copolymers. This grafting process leads to the formation of novel fluoropolymers containing aryl sulfonic acid side groups, which can function as precursors for fuel cell membranes. []

Q8: How does this compound contribute to the synthesis of proton conducting materials?

A8: this compound serves as a building block for the creation of sulfonic acid-functionalized cyclic and polymeric phosphazenes. These materials exhibit promising proton conductivity, exceeding that of Nafion under anhydrous conditions. []

Q9: Does this compound play a role in biological systems?

A9: While not a naturally occurring compound, research has explored the interaction of this compound derivatives in biological contexts. For example, studies suggest that it plays a minor role in the complexation of Uranyl (VI) by humic substances. [] Additionally, it has been investigated as a component of a chromogenic system for glucose assays in serum. []

Q10: What is the role of this compound in the synthesis of UV absorbers?

A10: It serves as a precursor in the synthesis of the water-soluble UV absorber 2-(2-hydroxy-5-sulfonicphenyl)benzotriazole. This UV absorber shows promise in enhancing the UV protection capabilities of wool fabrics. []

Q11: Has this compound been linked to any biological activity?

A11: Derivatives of this compound, specifically copper(II) complexes of 3-formyl-4-hydroxybenzenesulfonic acid thiosemicarbazones, have displayed moderate anticancer activity in human cancer cell lines. []

Q12: What analytical techniques are employed to study this compound and its derivatives?

A12: A range of techniques is used, including: * HPLC for separation and purification of derivatives [, ] * Mass spectrometry (MS) for structural determination of derivatives [, ] * NMR (1H and 13C) for structural characterization of derivatives [, ] * UV-Vis spectroscopy for studying interactions with analytes [, ] * Cyclic voltammetry for electrochemical characterization [] * X-ray crystallography for structural analysis [, ]

Q13: What are the environmental considerations regarding this compound?

A13: One study identified 3,5-dichloro-4-hydroxybenzenesulfonic acid, a related compound, as a persistent pollutant in the Chicago River. This finding highlights the need for further investigation into the environmental impact and degradation pathways of this compound and its derivatives. []

Q14: What is the significance of fast atom bombardment liquid secondary-ion mass spectrometry (FAB/LSIMS) in the study of this compound?

A14: Research has demonstrated the efficacy of this compound as a reduction-inhibiting matrix in FAB/LSIMS. This property proves valuable in analyzing compounds prone to reduction during mass spectrometry, such as disulfide-containing peptides. []

Q15: How is this compound used in capillary electrophoresis?

A15: this compound has been successfully employed as a UV-absorbing probe co-anion in capillary electrophoresis. This approach enhances peak shapes and sensitivity, particularly in analyzing mixtures of inorganic and organic anions. []

Q16: Can this compound be used in the development of sensors?

A16: Yes, studies have explored the use of this compound in sensor development. One example is its incorporation into an electrode chip for detecting specific cations via complexation with chelating molecules. []

Q17: Has this compound been explored in the context of fungal biotransformation?

A17: Yes, research has explored the use of fungal biomass, particularly strains known for laccase production, for the biotransformation of this compound (AHBS) into a phenoxazinone dye. This approach presents a potentially greener alternative to traditional chemical synthesis methods for producing dyes. []

Q18: What is the role of this compound in the development of electroactive biomaterials?

A18: Research has demonstrated the feasibility of incorporating this compound into electroactive silk fibroin films for drug delivery applications. This copolymerization strategy imparts electrical conductivity to the biomaterial, enabling electrochemically enhanced drug release. []

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